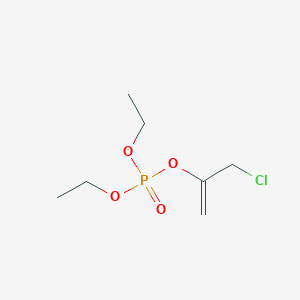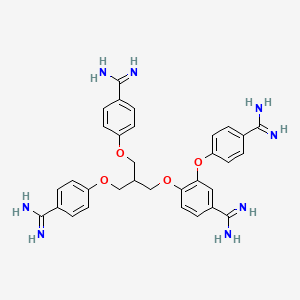
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of phenol ethers and is characterized by the presence of amidinophenoxy groups attached to a propane backbone. It has garnered interest due to its potential biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane typically involves the reaction of 1,3-dihydroxypropane with p-amidinophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as acetone or ethanol. The reaction mixture is heated to a specific temperature, usually around 50-70°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the amidinophenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane involves its interaction with specific molecular targets. The amidinophenoxy groups are known to interact with biological molecules, potentially disrupting their function. This interaction can lead to antimicrobial effects, making the compound a candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propamidine: A related compound with similar antimicrobial properties.
Hexamidine: Another compound with amidine groups, used as an antimicrobial agent.
Pentamidine: Known for its use in treating certain infections.
Uniqueness
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane is unique due to its specific chemical structure, which allows for multiple functionalizations. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
82332-92-1 |
|---|---|
Formule moléculaire |
C32H34N8O4 |
Poids moléculaire |
594.7 g/mol |
Nom IUPAC |
3-(4-carbamimidoylphenoxy)-4-[3-(4-carbamimidoylphenoxy)-2-[(4-carbamimidoylphenoxy)methyl]propoxy]benzenecarboximidamide |
InChI |
InChI=1S/C32H34N8O4/c33-29(34)20-1-8-24(9-2-20)41-16-19(17-42-25-10-3-21(4-11-25)30(35)36)18-43-27-14-7-23(32(39)40)15-28(27)44-26-12-5-22(6-13-26)31(37)38/h1-15,19H,16-18H2,(H3,33,34)(H3,35,36)(H3,37,38)(H3,39,40) |
Clé InChI |
ARWJZABTRJHKFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)OCC(COC2=CC=C(C=C2)C(=N)N)COC3=C(C=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



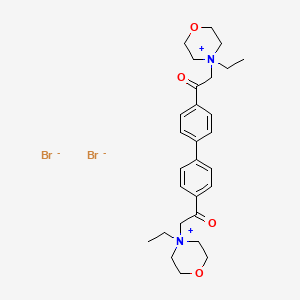
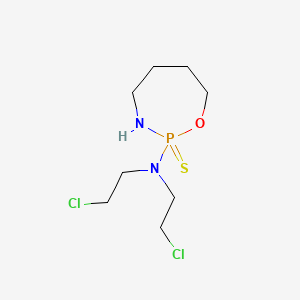
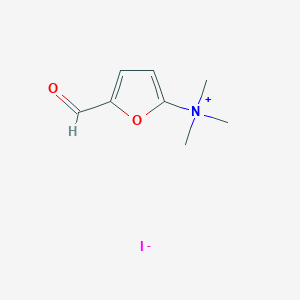
![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)
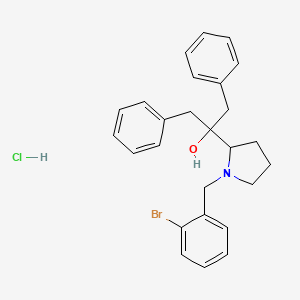
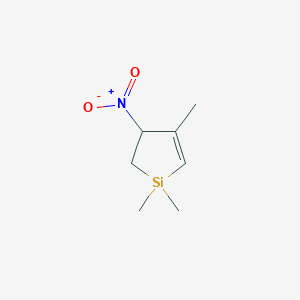
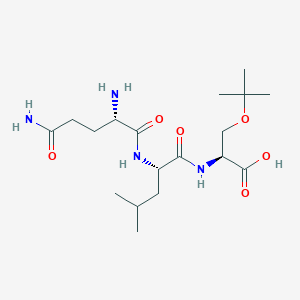

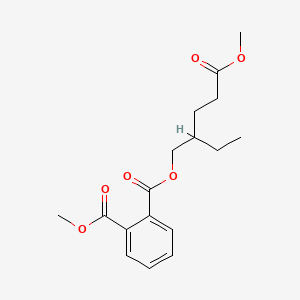
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
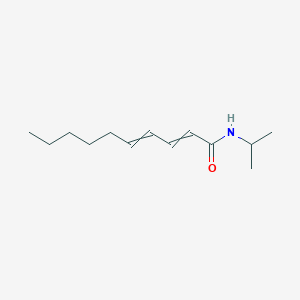
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
